N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound featuring a combination of methoxy, tetraazolyl, phenyl, pyrrol, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Tetraazolyl Group: This step involves the cyclization of azides with alkynes, often catalyzed by copper (Cu(I)) to form the 1,2,3,4-tetrazole ring.
Methoxylation: Introduction of the methoxy group to the phenyl ring is typically achieved through nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the tetraazolyl-phenyl intermediate with the pyrrol-cyclohexyl intermediate is carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol or a quinone derivative.
Scientific Research Applications
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-METHOXY-3-(1H-1,2,3-TRIAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE
- N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-IMIDAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE
Uniqueness
The presence of the tetraazolyl group in N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-2-[1-(1H-PYRROL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE distinguishes it from similar compounds. This group can confer unique electronic properties and reactivity, making the compound particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H26N6O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H26N6O2/c1-29-18-8-7-16(13-17(18)20-23-25-26-24-20)22-19(28)14-21(9-3-2-4-10-21)15-27-11-5-6-12-27/h5-8,11-13H,2-4,9-10,14-15H2,1H3,(H,22,28)(H,23,24,25,26) |
InChI Key |
NJSMTRGCNSQPON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=CC=C3)C4=NNN=N4 |
Origin of Product |
United States |
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